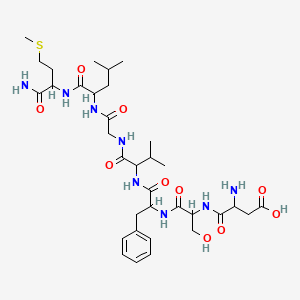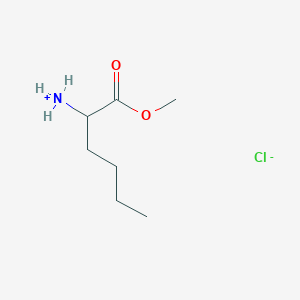
16-Oxocafestol
Descripción general
Descripción
16-Oxocafestol is a derivative of the diterpene cafestol, which is found in coffee beans. This compound has garnered interest due to its potential biological activities, including its ability to induce phase II detoxifying enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 16-Oxocafestol can be synthesized from cafestol through a series of oxidation reactions. The typical synthetic route involves the oxidation of cafestol using reagents such as chromium trioxide or potassium permanganate under controlled conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory procedures scaled up for industrial applications. This involves the use of large-scale oxidation reactions with appropriate safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions: 16-Oxocafestol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to cafestol or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized derivatives of cafestol.
Reduction: Cafestol and other reduced forms.
Substitution: Derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
16-Oxocafestol has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its role in inducing phase II detoxifying enzymes such as glutathione S-transferase.
Medicine: Potential anticancer and chemopreventive properties due to its ability to induce detoxifying enzymes.
Industry: Potential use in the development of antioxidant formulations.
Mecanismo De Acción
16-Oxocafestol exerts its effects primarily by inducing the activity of phase II detoxifying enzymes, particularly glutathione S-transferase. This enzyme plays a crucial role in detoxifying harmful compounds by conjugating them with glutathione, thereby making them more water-soluble and easier to excrete . The molecular targets include the regulatory elements of the genes encoding these enzymes, leading to their increased expression and activity.
Comparación Con Compuestos Similares
Cafestol: The parent compound from which 16-Oxocafestol is derived.
Kahweol: Another diterpene found in coffee with similar detoxifying enzyme-inducing properties.
Uniqueness: this compound is unique due to its higher potency in inducing phase II detoxifying enzymes compared to its parent compound, cafestol. This makes it a valuable compound for research into detoxification mechanisms and potential therapeutic applications .
Propiedades
IUPAC Name |
12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-7-5-16-13(6-9-21-16)14(18)4-8-19-10-12(15(20)11-19)2-3-17(18)19/h6,9,12,14,17H,2-5,7-8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYTNONBBOFFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(=O)C5)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride](/img/structure/B7803992.png)
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B7803997.png)





![(NZ)-3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B7804040.png)
